![molecular formula C11H21N3O2 B1403485 9-Boc-3,7,9-triazabicyclo[3.3.1]nonane CAS No. 1419101-28-2](/img/structure/B1403485.png)

9-Boc-3,7,9-triazabicyclo[3.3.1]nonane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

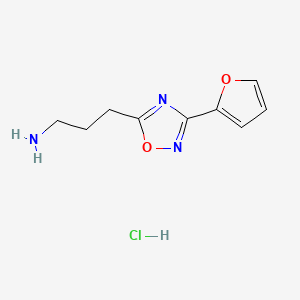

“9-Boc-3,7,9-triazabicyclo[3.3.1]nonane” is a chemical compound with the molecular formula C11H21N3O2 . It has a molecular weight of 227.31 . The IUPAC name for this compound is tert-butyl (1R,5S)-3,7,9-triazabicyclo [3.3.1]nonane-3-carboxylate . It is a white solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-8-4-12-5-9(7-14)13-8/h8-9,12-13H,4-7H2,1-3H3 . This indicates the connectivity and hydrogen count of the molecule but does not provide information about its 3D structure.Physical and Chemical Properties Analysis

“this compound” is a white solid . It should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Triazole Chemistry and Applications

Triazole derivatives are a significant class of compounds in medicinal chemistry and have been the focus of various studies due to their wide range of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties, making triazoles valuable in drug discovery and development.

Anticancer Applications : Triazole derivatives have shown promise as anticancer agents, with various studies highlighting their potential to inhibit cancer cell growth and proliferation. This is partly due to their ability to interact with DNA, proteins, and other biological molecules, disrupting the normal functioning of cancer cells (Simović et al., 2019).

Antimicrobial and Antifungal Activities : The broad spectrum of antimicrobial and antifungal activities associated with triazole compounds makes them candidates for developing new antibiotics and antifungal medications. These properties are crucial in addressing the rising concern of antimicrobial resistance (Kumar et al., 2021).

Anti-inflammatory Properties : Triazoles have also been identified for their anti-inflammatory properties, offering potential therapeutic options for treating various inflammatory disorders. The mechanism often involves modulating the biochemical pathways that lead to inflammation, providing relief from symptoms and halting disease progression (Koval et al., 2022).

Synthetic Applications : Beyond their biological applications, triazoles play a significant role in organic synthesis, serving as building blocks for constructing complex molecules. Their stability and reactivity make them suitable for various chemical transformations, enabling the synthesis of a wide range of compounds for further research and development (Nasri et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, and cause serious eye irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-8-4-12-6-9(14)7-13-5-8/h8-9,12-13H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIOOQPXWZFIEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CNCC1CNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetic acid](/img/structure/B1403404.png)

![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)

![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1403424.png)

![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1403425.png)